7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)13-9-14(17)20-16(18-13)15(11(3)19-20)12-7-5-4-6-8-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBJINVZMFTQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Aminopyrazoles with β-Keto Esters
A foundational method involves reacting 5-amino-3-isopropyl-1-phenylpyrazole with ethyl benzoylacetate under acidic conditions. Piperidinium acetate in refluxing ethanol facilitates cyclization, yielding 5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 9a ) with a reported yield of 78%. The reaction mechanism proceeds via enolate formation, followed by nucleophilic attack and dehydration.
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Piperidinium acetate | 80 | 4 | 78 |
| Acetic acid | Ammonium acetate | 120 | 6 | 65 |
| Toluene | — | 110 | 8 | 42 |
Alternative Chlorination Strategies
Diazotization-Chlorination Sequence
A two-step approach involves diazotization of a 7-amino precursor followed by treatment with CuCl₂. While this method avoids POCl₃, yields are lower (62%) due to competing Sandmeyer side reactions.
Equation 1:
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane:ethyl acetate (4:1). HPLC analysis confirms purity >98% with a retention time of 12.3 minutes (C18 column, acetonitrile:water 70:30).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 2.45 (s, 3H, C2-CH₃), 3.20 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 7.40–7.60 (m, 5H, phenyl-H).
-
X-ray Crystallography: Orthorhombic crystal system with space group P2₁2₁2₁, confirming the chloro-substitution at position 7.
Comparative Analysis of Methods
Table 2: Efficiency of Chlorination Protocols
| Method | Reagents | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|---|
| POCl₃/TMAC | POCl₃, TMAC | 85 | 98 | <2% |
| Diazotization-CuCl₂ | NaNO₂, HCl, CuCl₂ | 62 | 91 | 8% (dimerization) |
| SOCl₂ | SOCl₂, DMF | 45 | 88 | 12% (sulfonation) |
POCl₃ remains the optimal reagent due to superior yield and minimal byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 serves as a primary site for nucleophilic displacement due to its electron-withdrawing nature and favorable leaving-group properties.
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring. Steric hindrance from the isopropyl group slightly reduces reaction rates compared to less-substituted analogs .
Oxidation Reactions
The isopropyl group and pyrimidine ring undergo selective oxidation under controlled conditions.
Structural Confirmation :
Post-oxidation products were characterized via NMR and LC-MS, confirming retention of the pyrazolo[1,5-a]pyrimidine scaffold .
Reduction Reactions
Selective reduction of the pyrimidine ring has been reported under hydrogenation conditions.
| Conditions | Catalyst/Reagent | Product | Selectivity | References |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 3 h | Dihydropyrimidine | >90% | |
| NaBH₄/CoCl₂ | THF, 0°C, 1 h | Partial ring reduction | 55% |
Key Limitation :
Full saturation of the fused ring system is hindered by steric bulk from the phenyl and isopropyl groups .
Cross-Coupling Reactions
The chlorine atom enables palladium-catalyzed couplings, expanding functionalization opportunities.
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | 7-Aryl derivatives | 60–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | 7-N-aryl/alkylamino derivatives | 50–68% |
Optimized Conditions :
Microwave-assisted Suzuki coupling (120°C, 20 min) improves yields by 15–20% compared to conventional heating .
Hydrolysis and Decarboxylation
Acid- or base-mediated hydrolysis of the chloro group produces reactive intermediates.
| Conditions | Reagents | Pathway | Product | References |
|---|---|---|---|---|
| 6M HCl, reflux | 8 h | Hydrolysis → Decarboxylation | Pyrazolo[1,5-a]pyrimidin-7-ol | |
| NaOH/EtOH, 70°C | 12 h | Direct hydrolysis | 7-Hydroxy derivative |
Application Note :
The 7-hydroxy derivative serves as a precursor for Mitsunobu reactions with alcohols .
Electrophilic Aromatic Substitution
The phenyl ring undergoes limited electrophilic substitution due to deactivation by the pyrimidine core.
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-phenyl derivative | 22% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 3-Sulfo-phenyl derivative | 18% |
Regiochemical Preference :
Meta-substitution dominates due to electronic effects from the fused heterocycle .
Photochemical Reactions
UV irradiation induces unique dimerization and rearrangement pathways.
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| UV (254 nm), MeCN | [2+2] Cycloaddition dimer | Diradical intermediate | |
| UV (365 nm), O₂ | Epoxide at pyrimidine C5–C6 | Singlet oxygen-mediated oxidation |
Stability Note :
Dimerization products revert to monomers under thermal conditions (>80°C).
Coordination Chemistry
The nitrogen-rich structure forms stable complexes with transition metals.
| Metal Salt | Ligand Sites | Complex Structure | References |
|---|---|---|---|
| Cu(II) chloride | N1 (pyrazole), N3 (pyrimidine) | Square-planar geometry | |
| Pd(II) acetate | N1, N3, and π-system | Tridentate coordination |
Catalytic Applications :
Pd complexes show activity in Heck coupling reactions (TON up to 1,200) .
Scientific Research Applications
Anticancer Activity
7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine has been studied for its potential anticancer properties. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy.
Case Study:
In vitro studies have demonstrated that this compound effectively reduces the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects against breast and lung cancer cells, leading to further investigations into its mechanism of action and potential therapeutic applications.
Antiviral Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral propagation.
Case Study:
In experiments involving influenza virus, this compound demonstrated the ability to reduce viral load in infected cells significantly. Further research is needed to elucidate the specific mechanisms by which it exerts these antiviral effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study:
Animal models of inflammation have shown that treatment with this pyrazolo[1,5-a]pyrimidine derivative leads to reduced swelling and pain markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Synthetic Applications
In synthetic chemistry, this compound serves as an important building block for constructing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties.
Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Cyclization Reactions: These reactions create the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.
- Functionalization: The introduction of various substituents can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 2, 3, 5, and 7, which influence physicochemical properties and bioactivity.
Key Observations :
- Lipophilicity : The target compound’s isopropyl and phenyl groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas morpholine (Ev11) or pyridinyl (Ev19) substituents improve aqueous solubility .
- Bioactivity : Halogenation (Cl, Br, I) at position 7 or 3 correlates with antifungal (Ev13, Ev17) and kinase-inhibitory activity (Ev9). The trifluoromethyl group in Ev19 enhances metabolic stability .
Pharmacokinetic and Biodistribution Profiles
- Blood Clearance: Fluorinated derivatives (e.g., Ev3’s 2-[¹⁸F]fluoroethylamino) exhibit slow blood clearance, enhancing tumor retention. In contrast, nitrobenzamide analogs (Ev3) clear rapidly, reducing tumor visibility .
- Metabolic Stability : The target’s isopropyl group may slow hepatic metabolism compared to methyl or ethyl substituents (Ev6, Ev11) .
Biological Activity
7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in oncology and anti-inflammatory treatments.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946259-89-8 |
| Molecular Formula | C₁₆H₁₆ClN₃ |
| Molecular Weight | 285.77 g/mol |
| Structure | Chemical Structure |
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition disrupts normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase, leading to cytotoxic effects on various cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
- IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 0.87 μM to 12.91 μM against MCF-7 and MDA-MB-231 cells, indicating potent anti-proliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which showed higher IC₅₀ values of 17.02 μM and 11.73 μM respectively .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit inflammatory pathways mediated by NF-kB and AP-1 transcription factors, which are crucial in the inflammatory response .
Toxicity and Safety Profile
A safety profile assessment revealed that this compound exhibited no acute toxicity in animal models at high doses (up to 2000 mg/kg) and showed favorable pharmacokinetic properties with sufficient oral bioavailability (31.8%) and clearance rates .
Study on CDK2 Inhibition
In a recent study focused on CDK2 inhibitors, this compound was identified as a potent inhibitor with a binding affinity that enhances its selectivity towards CDK2 compared to other similar compounds in its class. The study utilized molecular docking simulations to predict binding interactions with key residues of CDK2, further supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound was compared with other pyrazolo derivatives:
| Compound Name | IC₅₀ (μM) | Activity Type |
|---|---|---|
| 7-Chloro-5-isopropyl... | <10 | CDK2 Inhibition |
| Pyrazolo[3,4-d]pyrimidine | >20 | Moderate Anticancer |
| Pyrazolo[4,3-e][1,2,4]triazolo... | <15 | Strong Anticancer |
This comparison highlights the superior activity of this compound against CDK2 compared to structurally related compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 7-chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine?
- Methodology : The compound can be synthesized via cyclization of 5-aminopyrazole precursors with appropriate carbonyl derivatives. For example, chlorination of hydroxy precursors using phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux (3–6 hours) is a key step for introducing the chloro substituent at position 6. Subsequent purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., cyclohexane/CH₂Cl₂) ensures high purity . Substituents like isopropyl and methyl groups are introduced via enaminone intermediates or alkylation reactions .
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks.
- Mass spectrometry (MS) for molecular weight validation.
- Single-crystal X-ray diffraction to resolve 3D geometry, bond angles, and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds or π-π stacking) .
- Elemental analysis (C, H, N) to verify stoichiometry .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodology : Use polar aprotic solvents (e.g., pyridine, DMF) for cyclization steps, as they stabilize intermediates. Reflux temperatures (80–120°C) and argon atmospheres prevent oxidation. For example, refluxing 5-aminopyrazole with enaminones in ethanol/H₂O yields fused pyrazoloazines with 70–80% efficiency .
Advanced Research Questions
Q. How do substituents at positions 5 and 7 influence reactivity and biological activity?
- Methodology :
- Experimental design : Synthesize analogs with varying substituents (e.g., trifluoromethyl, phenyl, chlorophenyl) and compare their:
- Reaction kinetics (e.g., chlorination rates using POCl₃).
- Biological activity (e.g., IC₅₀ values in enzyme inhibition assays).
- Data analysis : Electron-withdrawing groups (e.g., Cl, CF₃) at position 7 enhance electrophilicity and binding to targets like kinases or benzodiazepine receptors . Steric effects from isopropyl groups may reduce solubility but improve membrane permeability .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?
- Methodology :
- Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., 7-chloro-5-methyl derivatives ).
- Computational validation : Use density functional theory (DFT) to simulate NMR chemical shifts and confirm assignments .
- Decoupling experiments : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons near substituents) .
Q. What strategies mitigate low yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Optimize intermediates : Stabilize enaminones via electron-donating groups (e.g., methyl) to improve cyclization efficiency .
- Catalytic methods : Use palladium catalysts for direct C–H arylation to reduce step count .
- Scale-up adjustments : Replace column chromatography with recrystallization (e.g., ethanol or DMF/H₂O mixtures) for cost-effective purification .
Q. How is the compound’s potential as a kinase inhibitor evaluated in vitro?
- Methodology :
- Enzyme assays : Measure inhibition of kinases (e.g., KDR, HMG-CoA reductase) using fluorescence-based ADP-Glo™ assays.
- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to ATP pockets .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit divergent melting points despite identical substituents?
- Analysis : Polymorphism or crystal packing variations (e.g., hydrogen-bond networks or π-π interactions) can alter melting points. For instance, 7-chloro-5-methyl-2-phenyl derivatives crystallize in different space groups (e.g., monoclinic vs. triclinic), affecting thermal stability .
Q. How to interpret discrepancies in biological activity between in vitro and in vivo studies?
- Analysis :
- Metabolic stability : Phase I/II metabolism (e.g., CYP450 oxidation) may reduce bioavailability.
- Solubility limitations : Lipophilic substituents (e.g., isopropyl) improve membrane penetration in vitro but hinder aqueous solubility in vivo.
- Off-target effects : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Tables
Table 1 : Representative Synthetic Yields for Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 7-Cl, 5-iPr, 3-Ph | POCl₃, 1,4-dioxane, reflux | 67–70 | |
| 7-NH₂, 5-CF₃, 3-Ph | Pd-catalyzed C–H arylation | 82 | |
| 7-Cl, 5-Me, 2-Ph | Cyclohexane recrystallization | 65 |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (s, 3H, CH₃), 7.32–7.55 (m, 5H, Ar-H) | |
| X-ray diffraction | Monoclinic, P2₁/c, β = 95.92° | |
| MS (ESI+) | m/z 327.1 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
